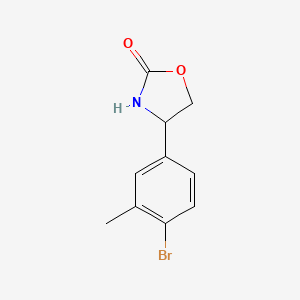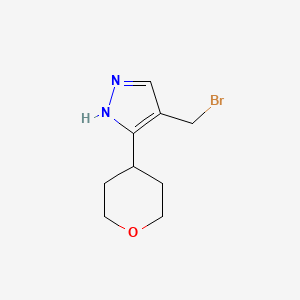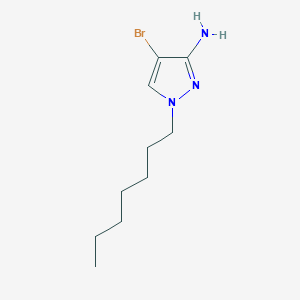
1-(4-Isocyanatophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isocyanatophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Isocyanatophenyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenylpyrrolidine with phosgene to introduce the isocyanate group. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to manage the exothermic nature of the reactions and to ensure consistent product quality. The process would likely include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Isocyanatophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of amines or carbamates.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to facilitate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: It may serve as a probe or ligand in studies involving protein interactions or enzyme activity.
Wirkmechanismus
The mechanism of action of 1-(4-Isocyanatophenyl)pyrrolidine largely depends on its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to modify proteins or to inhibit enzyme activity by forming stable adducts.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isocyanatophenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(4-Isocyanatophenyl)morpholine: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness: 1-(4-Isocyanatophenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic characteristics. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(4-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
RFEABNJTEGGXJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)
![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)

![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)


![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)



